3-[(3,5-Dibromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-2-methylbenzoic acid
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Overview
Description
3-[(3,5-dibromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-2-methylbenzoic acid is an aminobenzoic acid.
Scientific Research Applications
Synthesis and Chemical Applications
Pericyclic Reactions in Synthesis : Research demonstrates the use of pericyclic reactions to synthesize new compounds, including derivatives involving structures similar to the queried compound. Such reactions are vital in creating new molecules for various applications, including pharmaceuticals and materials science (Abood, 2010).
Cyclocondensation Reactions : The compound's structural motifs are related to those found in cyclocondensation reactions, which are crucial in synthesizing heterocyclic compounds. These compounds are prominent in the development of new drugs and materials (Gúcky, 2003).
Complexation and Coordination Chemistry : Similar structures are used in complexation reactions to form novel coordination polymers, which have implications in materials science, catalysis, and possibly pharmaceuticals (Pedireddi, 2004).
Biological Applications
Antibacterial and Antifungal Properties : Compounds with similar structures have shown a variety of biological activities, including antibacterial and antifungal actions, which are critical in the development of new antimicrobial agents (Abood, 2010).
Anticancer Potential : Related structures have been investigated for their cytotoxic activities, suggesting potential applications in cancer therapy. Some of these compounds show potent growth inhibitory properties against various cancer cell lines (Deady, 2003).
Antimicrobial Activity : The synthesis of compounds with related structures has been explored for antimicrobial activity, which is significant in the fight against drug-resistant bacteria and infections (Haranath, 2004).
Properties
Molecular Formula |
C15H11Br2NO3 |
---|---|
Molecular Weight |
413.06 g/mol |
IUPAC Name |
3-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-methylbenzoic acid |
InChI |
InChI=1S/C15H11Br2NO3/c1-8-11(15(20)21)3-2-4-13(8)18-7-9-5-10(16)6-12(17)14(9)19/h2-7,19H,1H3,(H,20,21) |
InChI Key |
ARODOYFAWYMBKK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N=CC2=C(C(=CC(=C2)Br)Br)O)C(=O)O |
Canonical SMILES |
CC1=C(C=CC=C1N=CC2=C(C(=CC(=C2)Br)Br)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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